molecular formula C17H17N3O5 B13803965 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide CAS No. 3102-08-7

2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

Cat. No.: B13803965
CAS No.: 3102-08-7
M. Wt: 343.33 g/mol
InChI Key: QATYPERFLZVAKG-UHFFFAOYSA-N
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Description

2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide is a complex organic compound characterized by its unique structure, which includes an acetamido group, a hydroxyphenyl group, and a nitrophenyl group

Preparation Methods

The synthesis of 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of 4-hydroxyphenylacetic acid, which is then converted into the corresponding amide. The introduction of the nitrophenyl group is achieved through nitration reactions, followed by acylation to form the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The nitrophenyl group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium hydroxide. Major products formed from these reactions include quinones, amino derivatives, and substituted amides.

Scientific Research Applications

2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the nitrophenyl group can undergo reduction to form active intermediates. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide include:

    2-acetamido-3-(4-hydroxyphenyl)propanamide: Lacks the nitrophenyl group, resulting in different chemical reactivity and biological activity.

    3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide: Lacks the acetamido group, affecting its solubility and interaction with biological targets.

    2-acetamido-3-(4-nitrophenyl)propanamide: Lacks the hydroxyphenyl group, altering its chemical properties and potential applications. The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

CAS No.

3102-08-7

Molecular Formula

C17H17N3O5

Molecular Weight

343.33 g/mol

IUPAC Name

2-acetamido-3-(4-hydroxyphenyl)-N-(4-nitrophenyl)propanamide

InChI

InChI=1S/C17H17N3O5/c1-11(21)18-16(10-12-2-8-15(22)9-3-12)17(23)19-13-4-6-14(7-5-13)20(24)25/h2-9,16,22H,10H2,1H3,(H,18,21)(H,19,23)

InChI Key

QATYPERFLZVAKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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